molecular formula C18H19NO3 B1401039 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid CAS No. 1316223-71-8

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1401039
CAS No.: 1316223-71-8
M. Wt: 297.3 g/mol
InChI Key: AQSAYUUZNZPABR-UHFFFAOYSA-N
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Description

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid is a synthetic organic compound that features a pyridine ring, a benzyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Formation of the Tetrahydropyran Ring: This can be synthesized via cyclization reactions involving appropriate diols or other precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of biological targets.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Overview

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid is a synthetic organic compound notable for its complex structure, which includes a pyridine ring, a benzyl group, and a tetrahydropyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • IUPAC Name: 4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylic acid
  • Molecular Formula: C18H19NO3
  • Molecular Weight: 297.35 g/mol
  • CAS Number: 1316223-71-8

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyridine and tetrahydropyran rings may enhance interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections.

2. Anticancer Properties

Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.

3. Neuroprotective Effects

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly muscarinic receptors. Studies focusing on similar compounds have demonstrated their ability to modulate cholinergic activity, which is crucial for cognitive function and may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease.
  • Receptor Modulation: The interaction with muscarinic receptors could lead to enhanced cholinergic transmission, beneficial in conditions characterized by cognitive deficits.

Comparative Analysis with Analogous Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

CompoundStructureNotable Activity
This compoundStructureAntimicrobial, anticancer
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxamideStructureAnticancer
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-methanolStructureNeuroprotective

Case Studies

  • Anticancer Study : A study assessed the cytotoxic effects of related compounds on HeLa cells, revealing that certain derivatives exhibited IC50 values ranging from 5 µM to 10 µM, indicating moderate efficacy against cervical cancer cells.
  • Neuroprotective Research : In vitro assays demonstrated that related compounds could significantly inhibit AChE activity, suggesting potential applications in treating Alzheimer's disease.

Properties

IUPAC Name

4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(21)18(7-10-22-11-8-18)12-14-4-1-2-6-16(14)15-5-3-9-19-13-15/h1-6,9,13H,7-8,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSAYUUZNZPABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2C3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 2
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 3
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 4
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 5
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 6
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid

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